Benzene, 1-dodecyl-3-nitro-
CAS No.: 62469-09-4
Cat. No.: VC20627352
Molecular Formula: C18H29NO2
Molecular Weight: 291.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62469-09-4 |
|---|---|
| Molecular Formula | C18H29NO2 |
| Molecular Weight | 291.4 g/mol |
| IUPAC Name | 1-dodecyl-3-nitrobenzene |
| Standard InChI | InChI=1S/C18H29NO2/c1-2-3-4-5-6-7-8-9-10-11-13-17-14-12-15-18(16-17)19(20)21/h12,14-16H,2-11,13H2,1H3 |
| Standard InChI Key | LWGXKALJSYYTRL-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCC1=CC(=CC=C1)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
1-Dodecyl-3-nitrobenzene belongs to the class of nitroalkylbenzenes, with the molecular formula C₁₈H₂₉NO₂ and a molecular weight of 291.4 g/mol . Its structure consists of a nitro group (-NO₂) meta to a dodecyl chain (-C₁₂H₂₅) on the benzene ring. The IUPAC name is 1-dodecyl-3-nitrobenzene, and its SMILES notation is CCCCCCCCCCCCC1=CC(=CC=C1)[N+](=O)[O-] . The compound’s planar aromatic core facilitates electronic interactions, while the long alkyl chain enhances hydrophobicity, making it soluble in nonpolar solvents like hexane and toluene .
Synthesis and Manufacturing
Alkylation of Nitrobenzene Derivatives
The synthesis of 1-dodecyl-3-nitrobenzene typically involves Friedel-Crafts alkylation, where a dodecyl group is introduced to nitrobenzene. In a method analogous to the alkylation of benzene with olefins , nitrobenzene reacts with 1-dodecene in the presence of anhydrous aluminum chloride (AlCl₃) as a catalyst. The reaction proceeds via electrophilic substitution, with the nitro group directing incoming electrophiles to the meta position .
Reaction Conditions:
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Temperature: 50–70°C
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Molar Ratio (Nitrobenzene:Dodecene): 1:1.2
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Catalyst Load: 5–10 wt% AlCl₃
Physicochemical Properties
Key physical properties of 1-dodecyl-3-nitrobenzene are summarized below:
The compound’s low water solubility and high logP value underscore its lipophilic nature, making it suitable for applications requiring hydrophobic interactions .
Chemical Reactivity and Functionalization
Reduction of the Nitro Group
The nitro group in 1-dodecyl-3-nitrobenzene can be reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or stoichiometric reagents like iron and hydrochloric acid . For example:
The resulting amine serves as a precursor to surfactants or coordination complexes.
Electrophilic Substitution
Industrial and Research Applications
Surfactants and Emulsifiers
The amphiphilic structure of 1-dodecyl-3-nitrobenzene—combining a hydrophobic alkyl chain and a polar nitro group—makes it effective in stabilizing oil-water emulsions. Derivatives like 3-amino-1-dodecylbenzene are used in detergent formulations .
Organic Synthesis Intermediate
This compound is a key intermediate in synthesizing:
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